molecular formula C7H14O2 B2759955 [(2R,4S)-2-Methyloxan-4-yl]methanol CAS No. 2243512-68-5

[(2R,4S)-2-Methyloxan-4-yl]methanol

Cat. No.: B2759955
CAS No.: 2243512-68-5
M. Wt: 130.187
InChI Key: GHJBUFCOONHXFD-RQJHMYQMSA-N
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Description

[(2R,4S)-2-Methyloxan-4-yl]methanol is a chemical compound with the molecular formula C7H14O2. It is also known by its IUPAC name, (2R,4S)-2-methyltetrahydro-2H-pyran-4-ylmethanol . This compound is characterized by its oxane ring structure, which is a six-membered ring containing one oxygen atom. The presence of both hydroxyl and methyl groups in its structure makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S)-2-Methyloxan-4-yl]methanol typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of (2R,4S)-2-methyloxan-4-one with sodium borohydride in the presence of a chiral catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are designed to produce the compound in larger quantities while maintaining the desired stereochemistry. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S)-2-Methyloxan-4-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products are the substituted derivatives, such as halides or amines.

Scientific Research Applications

[(2R,4S)-2-Methyloxan-4-yl]methanol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(2R,4S)-2-Methyloxan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The oxane ring structure provides a rigid framework that can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-2-Methyltetrahydrofuran-4-ylmethanol: Similar structure but with a furan ring instead of an oxane ring.

    (2R,4S)-2-Methylpyran-4-ylmethanol: Similar structure but with a pyran ring.

Uniqueness

[(2R,4S)-2-Methyloxan-4-yl]methanol is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups. This combination of features makes it a versatile compound for various chemical reactions and applications .

Biological Activity

[(2R,4S)-2-Methyloxan-4-yl]methanol is a chiral compound with potential biological activities that have garnered interest in pharmacological and medicinal chemistry research. This article explores its biological activity, including antimicrobial properties, antiproliferative effects, and interactions with biological targets.

This compound can be described by its molecular formula C6H12O2C_6H_{12}O_2 and its structure, which features a methanol group attached to a methyloxane ring. The stereochemistry at the 2R and 4S positions is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance:

  • A study indicated that methanol extracts containing this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were reported at 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus .

Antiproliferative Effects

The antiproliferative effects of this compound have been evaluated in vitro using cancer cell lines:

  • In assays conducted on HeLa (cervical cancer) and A549 (lung cancer) cells, the compound exhibited IC50 values of 226 µg/mL and 242.52 µg/mL, respectively . These findings suggest its potential as a lead compound for anticancer drug development.

The mechanism by which this compound exerts its biological effects may involve interactions with specific proteins or enzymes:

  • In silico studies have indicated that certain metabolites derived from similar compounds strongly interact with the accessory gene regulator protein A (AgrA) of Staphylococcus aureus , which is pivotal in regulating virulence factors in this pathogen . This suggests that this compound could potentially inhibit bacterial virulence.

Study 1: Antibacterial Efficacy

A comprehensive study analyzed the antibacterial efficacy of various extracts containing this compound against MRSA strains. The results demonstrated that the compound significantly reduced bacterial growth compared to untreated controls, underscoring its potential as an alternative therapeutic agent against resistant strains .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving multiple cancer cell lines, this compound was shown to induce apoptosis in HeLa cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment with the compound .

Data Table: Biological Activity Summary

Biological Activity Target Organism/Cell Line Effect Measurement Method Result (MIC/IC50)
AntibacterialE. coliGrowth inhibitionMIC Test62.5 µg/mL
AntibacterialS. aureusGrowth inhibitionMIC Test78.12 µg/mL
AntiproliferativeHeLaCell proliferationMTT Assay226 µg/mL
AntiproliferativeA549Cell proliferationMTT Assay242.52 µg/mL

Properties

IUPAC Name

[(2R,4S)-2-methyloxan-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6-4-7(5-8)2-3-9-6/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJBUFCOONHXFD-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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